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Compound of Interest

Compound Name: 4-Chloro-2-nitrophenyl benzoate

Cat. No.: B458939

An In-depth Technical Guide to 4-Chloro-2-
hitrophenyl benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-nitrophenyl benzoate is a chemical compound with the molecular formula
C13HsCINOa. It belongs to the class of aromatic esters, specifically a benzoate ester containing
a chloro and a nitro substituent on the phenyl ring. This guide provides a comprehensive
overview of its physical and chemical properties, available experimental data, and potential
areas of interest for research and development. While specific experimental protocols and
biological pathway involvements for this exact molecule are not extensively documented in
publicly available literature, this guide consolidates the known information and provides logical
extrapolations based on related compounds.

Chemical and Physical Properties

A summary of the key physical and chemical properties for 4-Chloro-2-nitrophenyl benzoate
is presented below. It is important to note that while some data is available for the specific CAS
number 37593-94-5, other properties are inferred from closely related isomers and analogs due
to a lack of direct experimental data for the target compound.
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Property

Value

Source

CAS Number

37593-94-5

[1]

Molecular Formula

C13HsCINOa4

[2]

Molecular Weight

277.66 g/mol

[2]

Melting Point

Not available. For the related
isomer 4-nitrophenyl benzoate,
the melting point is 142-144
°C.

[3]

Boiling Point

Not available. For the related
isomer 4-nitrophenyl benzoate,
the predicted boiling point is
399.5 °C at 760 mmHg.

[3]

Solubility

Not available. The related
isomer 4-nitrophenyl benzoate
is reported to be insoluble in

water.

[4]

Appearance

Not available. Related
aromatic nitro compounds are

often crystalline solids.

Synthesis and Reactivity

Synthesis

A specific experimental protocol for the synthesis of 4-Chloro-2-nitrophenyl benzoate is not

readily available in the literature. However, a general and widely applicable method for the

synthesis of similar aromatic esters is through the esterification of a phenol with a benzoyl

chloride derivative in the presence of a base.

A plausible synthesis for 4-Chloro-2-nitrophenyl benzoate would involve the reaction of 4-

chloro-2-nitrophenol with benzoyl chloride. The reaction would likely be carried out in an inert

solvent such as dichloromethane or tetrahydrofuran, with a tertiary amine base like

triethylamine to neutralize the hydrochloric acid byproduct.
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Proposed Synthesis Workflow:
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Caption: Proposed synthesis workflow for 4-Chloro-2-nitrophenyl benzoate.

Reactivity

The reactivity of 4-Chloro-2-nitrophenyl benzoate is influenced by the electron-withdrawing
nature of the nitro and chloro groups on the phenyl ring of the alcohol moiety. These groups
make the ester susceptible to nucleophilic attack.

Kinetic studies on the aminolysis of 4-chloro-2-nitrophenyl X-substituted-benzoates with cyclic
secondary amines have been reported. The Brgnsted-type plot for the reaction of 4-chloro-2-
nitrophenyl benzoate with a series of cyclic secondary amines curves downward, which
suggests a change in the rate-determining step of the reaction depending on the basicity of the
amine.[5] This indicates that the reaction likely proceeds through a stepwise mechanism
involving a zwitterionic tetrahedral intermediate.[5] The instability of this intermediate in certain
solvents can influence the reaction to proceed through a concerted mechanism.[5]
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Aminolysis Reaction Mechanism:

G-Chloro-Z-nitrophenyl benzoata Nucleophilic Attack

; Zwitterionic Tetrahedral Intermediate Leaving Group Departure P Amide + 4-Chloro-2-nitrophenoxide
>
Nucleophilic Amine
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Caption: Generalized mechanism for the aminolysis of 4-Chloro-2-nitrophenyl benzoate.

Spectral Data

Specific spectral data (*H NMR, 13C NMR, IR, Mass Spectrometry) for 4-Chloro-2-nitrophenyl
benzoate are not readily available in public databases. However, based on the structure and
data from analogous compounds, the following spectral characteristics can be anticipated:

'H NMR: Aromatic protons would appear as multiplets in the downfield region (typically 7.0-
8.5 ppm). The exact chemical shifts and coupling constants would be influenced by the
positions and electronic effects of the chloro and nitro groups.

e 13C NMR: Aromatic carbons would resonate in the range of 120-150 ppm. The carbonyl
carbon of the ester group would be expected to appear further downfield, typically around
160-170 ppm.

» IR Spectroscopy: Characteristic absorption bands would include those for the C=0 stretch of
the ester (around 1730-1750 cm~1), C-O stretching of the ester (around 1200-1300 cm™1),
and the symmetric and asymmetric stretches of the nitro group (around 1500-1560 cm~* and
1300-1370 cm™1, respectively).

e Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to
the molecular weight of the compound (277.66 g/mol ). Fragmentation patterns would likely
involve the cleavage of the ester bond, leading to fragments corresponding to the benzoyl
cation and the 4-chloro-2-nitrophenoxide radical anion.
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Biological Activity and Signaling Pathways

There is currently no specific information in the public domain regarding the biological activity
or the involvement of 4-Chloro-2-nitrophenyl benzoate in any signaling pathways. Its
precursor, 4-chloro-2-nitrophenol, is known to be a compound of environmental concern due to
its potential toxicity.

Given that many benzoate esters and nitroaromatic compounds exhibit biological activity, 4-
Chloro-2-nitrophenyl benzoate could be a candidate for screening in various biological
assays. Its reactivity towards nucleophiles suggests it could potentially act as an acylating
agent, which might be relevant in a biological context. However, without experimental data, any
discussion of its biological role remains speculative.

Conclusion

4-Chloro-2-nitrophenyl benzoate is a compound for which detailed experimental data is
sparse in publicly accessible scientific literature. Its physical and chemical properties can be
reasonably inferred from its structure and comparison with related compounds. The synthesis
is expected to be achievable through standard esterification procedures. The presence of
electron-withdrawing groups suggests a notable reactivity towards nucleophiles, which has
been partially explored in kinetic studies. Further research is required to fully characterize this
molecule, including the determination of its precise physical properties, the acquisition of
detailed spectral data, and the investigation of its potential biological activities. This guide
serves as a foundational resource for researchers interested in exploring the chemistry and
potential applications of this and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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